molecular formula C19H16F3N3O5S2 B2657516 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 921815-93-2

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2657516
CAS RN: 921815-93-2
M. Wt: 487.47
InChI Key: WUKRVWMZQADEAH-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F3N3O5S2 and its molecular weight is 487.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study by Küçükgüzel et al. (2013) describes the synthesis and characterization of various sulfonamide derivatives, including the celecoxib derivatives. These derivatives were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, offering potential therapeutic applications (Küçükgüzel et al., 2013).

Biological Potential of Sulfonamide Hybrid Schiff Bases

Kausar et al. (2019) synthesized novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showing enzyme inhibition potential against AChE and BChE enzymes. Their study highlights the potential of these compounds in therapeutic applications, particularly in enzyme inhibition and antioxidant activities (Kausar et al., 2019).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds

Sarvaiya et al. (2019) explored the synthesis of various compounds, including arylazopyrazole pyrimidone clubbed heterocyclic compounds, and evaluated their antimicrobial activity against bacteria and fungi. This research demonstrates the application of sulfonamide derivatives in antimicrobial treatments (Sarvaiya et al., 2019).

Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives

Badgujar et al. (2018) synthesized a series of new sulfonamides and tested them for antimicrobial and antioxidant activities. This research contributes to understanding the potential of sulfonamide derivatives in combating microbial infections and oxidative stress (Badgujar et al., 2018).

Catalytic Applications in Transfer Hydrogenation

Ruff et al. (2016) reported on sulfonamide derivatives used in catalysis, specifically in the transfer hydrogenation of ketones. This study underscores the significance of sulfonamide compounds in industrial and chemical processes, particularly in catalytic applications (Ruff et al., 2016).

Carbonic Anhydrase Inhibitors

Garaj et al. (2005) presented a series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties, which inhibit carbonic anhydrase isozymes. These inhibitors hold promise for managing hypoxic tumors, emphasizing the role of sulfonamide derivatives in cancer therapy (Garaj et al., 2005).

Synthesis and Bioactivity Studies

Gul et al. (2016) synthesized a series of sulfonamides and evaluated them for cytotoxicity and potential as carbonic anhydrase inhibitors. This study indicates the applicability of these compounds in the treatment of various diseases, including tumors (Gul et al., 2016).

Structural Characterization of N,N'-Bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines

Jacobs et al. (2013) conducted structural characterization of specific sulfonamide derivatives, highlighting their potential in various scientific applications, including material science and chemistry (Jacobs et al., 2013).

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O5S2/c1-2-31(26,27)18-12-11-17(23-24-18)13-3-5-14(6-4-13)25-32(28,29)16-9-7-15(8-10-16)30-19(20,21)22/h3-12,25H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKRVWMZQADEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

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